molecular formula C16H10ClFN2O3S B3490614 3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B3490614
M. Wt: 364.8 g/mol
InChI Key: PYRWJDGIOKWWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Substituents: Chlorine and fluorine atoms can be introduced through halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.

    Amide Formation: The carboxamide group can be introduced by reacting the carboxylic acid derivative of benzothiophene with an amine, in this case, 2-methyl-3-nitroaniline, under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core or the nitro group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene core.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery for various therapeutic targets.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-4-fluoro-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-4-fluoro-N-(2-methyl-4-nitrophenyl)-1-benzothiophene-2-carboxamide

Uniqueness

The unique combination of substituents in 3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide may confer distinct biological activities or physical properties compared to its analogs

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O3S/c1-8-10(5-3-6-11(8)20(22)23)19-16(21)15-14(17)13-9(18)4-2-7-12(13)24-15/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRWJDGIOKWWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-4-fluoro-N-(2-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.